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Tert-butyl 3-(tert-butylcarbamoyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(tert-butylcarbamoyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in organic chemistry due to their unique structural properties and reactivity. This compound is often used as a building block in the synthesis of more complex molecules and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(tert-butylcarbamoyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: tert-butyl azetidine-1-carboxylate and tert-butyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize waste. Advanced purification techniques, such as crystallization and distillation, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(tert-butylcarbamoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butylcarbamoyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Tert-butyl 3-(tert-butylcarbamoyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(tert-butylcarbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate: This compound has a similar azetidine core but with a different substituent group.
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate: Another azetidine derivative with a bromomethyl group.
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: This compound features a cyanomethylene group attached to the azetidine ring.
Uniqueness
Tert-butyl 3-(tert-butylcarbamoyl)azetidine-1-carboxylate is unique due to its specific tert-butylcarbamoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized molecules and in applications where specific reactivity and stability are required.
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 3-(tert-butylcarbamoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)14-10(16)9-7-15(8-9)11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) |
InChI Key |
IVCPDTISUFIOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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